Molecular Weight and Heavy Atom Count Differentiation vs. Unsubstituted Phenoxymethyl Analog
The target compound carries a molecular weight of 253.69 g·mol⁻¹ (C₁₁H₁₂ClN₃O₂), which represents a +62.5 Da increase over the unsubstituted 5-(phenoxymethyl)-1,3,4-oxadiazol-2-amine (191.19 g·mol⁻¹, C₉H₉N₃O₂) . This mass increment reflects the addition of one chlorine (+35.45 Da) and one ethyl group (+29.06 Da), yielding one additional heavy atom (chlorine) and extending the carbon count by two. These changes place the compound in a higher molecular weight bracket that alters its compliance with lead-likeness filters (e.g., Rule of Three) and shifts its expected pharmacokinetic volume of distribution relative to the unsubstituted parent.
| Evidence Dimension | Molecular Weight (g·mol⁻¹) and Molecular Formula |
|---|---|
| Target Compound Data | 253.69 g·mol⁻¹; C₁₁H₁₂ClN₃O₂ |
| Comparator Or Baseline | 5-(Phenoxymethyl)-1,3,4-oxadiazol-2-amine (CAS 21520-88-7): 191.19 g·mol⁻¹; C₉H₉N₃O₂ |
| Quantified Difference | ΔMW = +62.5 Da (+32.7% increase); ΔHeavy atoms = +1 (Cl); ΔC = +2 |
| Conditions | Calculated from molecular formula; consistent across vendor certificates of analysis. |
Why This Matters
This molecular weight increase shifts the compound into a different property space for fragment-based screening and influences calculated logP, directly impacting the selection of downstream analogs in a medicinal chemistry campaign.
